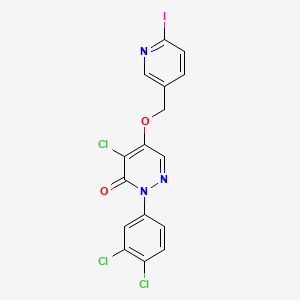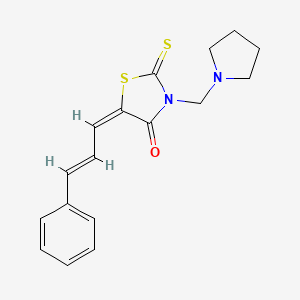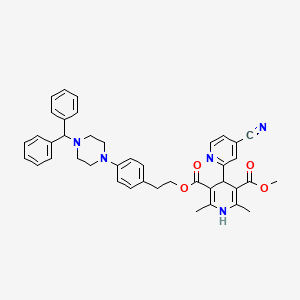
Dibutyl (3-(oxiranylmethoxy)propyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl (3-(oxiranylmethoxy)propyl)phosphonate is an organophosphorus compound with the molecular formula C14H29O5P. This compound consists of 29 hydrogen atoms, 14 carbon atoms, 5 oxygen atoms, and 1 phosphorus atom . It is a phosphonate ester, which means it contains a phosphonate group (P=O) bonded to an organic moiety. Phosphonates are known for their stability and resistance to hydrolysis, making them valuable in various industrial and scientific applications.
Vorbereitungsmethoden
The synthesis of Dibutyl (3-(oxiranylmethoxy)propyl)phosphonate typically involves the reaction of dibutyl phosphite with an epoxide, such as glycidol. The reaction proceeds under mild conditions, often in the presence of a catalyst or under basic conditions to facilitate the ring-opening of the epoxide and subsequent formation of the phosphonate ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Dibutyl (3-(oxiranylmethoxy)propyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Hydrolysis: Under acidic or basic conditions, the phosphonate ester can be hydrolyzed to produce the corresponding phosphonic acid and alcohol.
Substitution: The phosphonate group can participate in substitution reactions, where the alkoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, acids or bases for hydrolysis, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dibutyl (3-(oxiranylmethoxy)propyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.
Biology: Phosphonates are known to inhibit certain enzymes, making them useful in studying enzyme mechanisms and developing enzyme inhibitors.
Medicine: Phosphonate derivatives have been explored for their potential as antiviral and anticancer agents due to their ability to interfere with biological processes.
Wirkmechanismus
The mechanism of action of Dibutyl (3-(oxiranylmethoxy)propyl)phosphonate involves its interaction with molecular targets such as enzymes. Phosphonates can mimic phosphate esters, allowing them to bind to enzyme active sites and inhibit enzyme activity. This inhibition can occur through the formation of stable enzyme-phosphonate complexes, preventing the enzyme from catalyzing its normal substrate .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Dibutyl (3-(oxiranylmethoxy)propyl)phosphonate include other phosphonate esters such as:
Dimethyl (2-oxopropyl)phosphonate: Used in organic synthesis as a precursor for various reactions.
Dialkyl (2-oxopropyl)phosphonates: Utilized in the synthesis of phosphorylated heterocycles.
This compound is unique due to its specific structure, which includes an oxirane (epoxide) ring
Eigenschaften
CAS-Nummer |
148288-77-1 |
|---|---|
Molekularformel |
C14H29O5P |
Molekulargewicht |
308.35 g/mol |
IUPAC-Name |
2-(3-dibutoxyphosphorylpropoxymethyl)oxirane |
InChI |
InChI=1S/C14H29O5P/c1-3-5-9-18-20(15,19-10-6-4-2)11-7-8-16-12-14-13-17-14/h14H,3-13H2,1-2H3 |
InChI-Schlüssel |
IGRBWPHZTJIMJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(CCCOCC1CO1)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


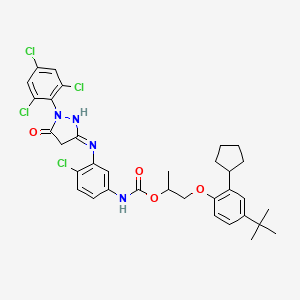
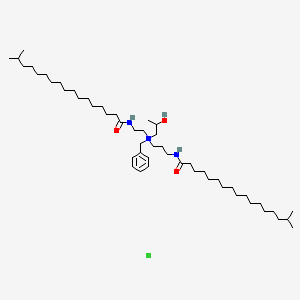
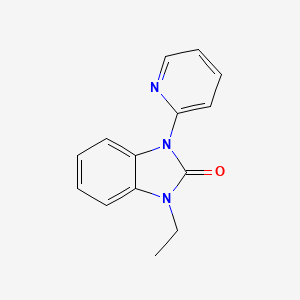
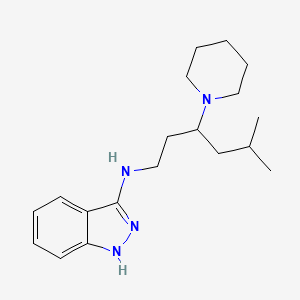
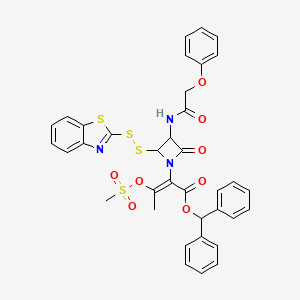
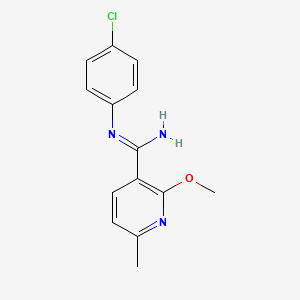


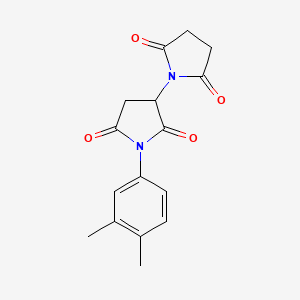
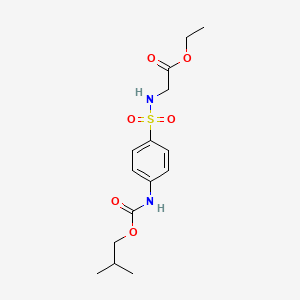
![13-(2-ethoxyphenyl)-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B15187925.png)
